3-Hydroxy-4-nitrobenzoic acid 3-Hydroxy-4-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 619-14-7
VCID: VC21098622
InChI: InChI=1S/C7H5NO5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)
SMILES: C1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-]
Molecular Formula: C7H5NO5
Molecular Weight: 183.12 g/mol

3-Hydroxy-4-nitrobenzoic acid

CAS No.: 619-14-7

Cat. No.: VC21098622

Molecular Formula: C7H5NO5

Molecular Weight: 183.12 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-nitrobenzoic acid - 619-14-7

Specification

CAS No. 619-14-7
Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
IUPAC Name 3-hydroxy-4-nitrobenzoic acid
Standard InChI InChI=1S/C7H5NO5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)
Standard InChI Key XLDLRRGZWIEEHT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-]
Melting Point 230.0 °C

Introduction

Basic Information and Chemical Identity

3-Hydroxy-4-nitrobenzoic acid is an aromatic carboxylic acid with both hydroxyl and nitro functional groups strategically positioned on the benzene ring. It belongs to the class of substituted benzoic acids and features a distinctive yellow to brown appearance in its solid form . The compound is known by several names in scientific literature, including 4-Nitro-3-hydroxybenzoic acid and Benzoic acid, 3-hydroxy-4-nitro- .

The molecule contains a carboxylic acid group (-COOH) at position 1, a hydroxyl group (-OH) at position 3, and a nitro group (-NO₂) at position 4 of the benzene ring. This particular arrangement of functional groups contributes to its chemical reactivity and applications in various fields. The compound's structure enables it to participate in hydrogen bonding and various chemical reactions, making it useful as a chemical intermediate in synthesis pathways .

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers that allow for precise recognition in chemical databases and literature:

ParameterValue
Chemical FormulaC₇H₅NO₅
Molecular Weight183.12 g/mol
CAS Registry Number619-14-7
IUPAC Standard InChIKeyXLDLRRGZWIEEHT-UHFFFAOYSA-N
SMILES NotationC(O)(=O)C1=CC=C(N+=O)C(O)=C1

The compound's identity is well-established in chemical databases, making it accessible for research and industrial applications .

Physical and Chemical Properties

3-Hydroxy-4-nitrobenzoic acid exhibits specific physical and chemical characteristics that influence its behavior in various environments and reactions. Understanding these properties is crucial for optimizing its use in research and industrial applications.

Physical Properties

The physical state and appearance of 3-Hydroxy-4-nitrobenzoic acid provide important information for its handling and identification. The compound typically appears as a yellow to brownish powder or solid at room temperature .

Table 2.1 summarizes the key physical properties of 3-Hydroxy-4-nitrobenzoic acid:

Physical PropertyValueNote
Physical StateSolidYellow to brown powder
Melting Point229-231°CLiterature value
Boiling Point316.77°CRough estimate
Density1.6074 g/cm³Rough estimate
Refractive Index1.6280Estimate
Water SolubilityInsoluble (calculated as 1.08 g/L)Limited dissolution in aqueous media

These physical properties indicate that 3-Hydroxy-4-nitrobenzoic acid is a stable solid at room temperature with a relatively high melting point, characteristic of aromatic carboxylic acids with intermolecular hydrogen bonding capabilities .

Chemical Properties

The chemical behavior of 3-Hydroxy-4-nitrobenzoic acid is largely determined by its functional groups. The carboxylic acid group imparts acidity, while the hydroxyl group adds potential for hydrogen bonding and nucleophilic reactions. The nitro group, being electron-withdrawing, influences the electronic distribution within the molecule.

Table 2.2 outlines important chemical properties:

Chemical PropertyValueSignificance
pKa3.30±0.10 (Predicted)Indicates moderate acidity
Chemical ReactivityReactive at -OH, -COOH, and -NO₂ sitesEnables diverse chemical transformations
StabilityStable under normal conditionsRequires inert atmosphere for long-term storage
Functional GroupsCarboxylic acid, hydroxyl, nitroMultiple reaction sites for derivatization

The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups creates an interesting electronic distribution within the molecule, affecting its reactivity in various chemical reactions. The carboxylic acid functionality makes it particularly useful as a building block in organic synthesis .

Synthesis Methods

Several synthetic routes exist for producing 3-Hydroxy-4-nitrobenzoic acid, with direct nitration of 3-hydroxybenzoic acid being one of the most commonly employed methods. The synthesis strategies typically aim to achieve regioselective nitration while preserving the carboxylic acid and hydroxyl functionalities.

Nitration of 3-Hydroxybenzoic Acid

A well-documented synthesis pathway involves the controlled nitration of 3-hydroxybenzoic acid using ammonium cerium (IV) nitrate in acetonitrile. This method proceeds under relatively mild conditions at room temperature .

The reaction proceeds as follows:

  • 3-Hydroxybenzoic acid (220 mg, 1.6 mmol) is dissolved in acetonitrile.

  • Ammonium cerium nitrate (1.26 g, 2.3 mmol) is added portionwise to the solution.

  • The mixture is stirred at room temperature overnight.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried, concentrated under reduced pressure, and purified by column chromatography.

  • The final product, 3-Hydroxy-4-nitrobenzoic acid, is obtained as a solid (85 mg) with a yield of approximately 27% .

This synthetic approach demonstrates the selectivity of the nitration process, preferentially introducing the nitro group at the position para to the hydroxyl group. The moderate yield reflects the challenges in achieving complete regioselectivity in aromatic substitution reactions involving multiple activating and deactivating groups .

Alternative methods for synthesizing substituted nitrobenzoic acids may also be applicable, though specific literature for alternative routes to 3-Hydroxy-4-nitrobenzoic acid appears limited in the provided search results.

Applications and Uses

3-Hydroxy-4-nitrobenzoic acid finds applications across multiple fields due to its unique structural features and reactivity profile. Its versatility makes it valuable in pharmaceutical research, chemical synthesis, and analytical applications.

Pharmaceutical Applications

In pharmaceutical research and development, 3-Hydroxy-4-nitrobenzoic acid serves as an important intermediate in drug synthesis pathways:

  • The compound exhibits inhibitory effects on Ras proteins, suggesting potential applications in cancer treatment research. Ras proteins play crucial roles in signal transduction pathways associated with cell growth and proliferation, and their dysregulation is implicated in various cancers .

  • 3-Hydroxy-4-nitrobenzoic acid functions as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Its functional groups provide opportunities for further modifications and derivatizations in medicinal chemistry .

  • The compound has been identified as an impurity in the production of Tafamidis, a medication used in the treatment of transthyretin amyloidosis, highlighting its relevance in pharmaceutical quality control and manufacturing processes .

Research Applications

In the research domain, 3-Hydroxy-4-nitrobenzoic acid contributes to various scientific investigations:

  • It has demonstrated capabilities in inhibiting chloroplast development in linseed and oat seedlings, making it valuable in plant physiology research and potentially in agricultural applications related to growth regulation .

  • The compound plays a role in studying enzyme activity and metabolic pathways, providing insights into biological processes and potential therapeutic targets. Its distinctive structure allows it to interact with various biological systems, making it useful in biochemical investigations .

  • In analytical chemistry, it serves as a reagent in spectrophotometric methods for detecting and quantifying other substances, enhancing the accuracy of chemical analyses in research and quality control settings .

Industrial Applications

The industrial applications of 3-Hydroxy-4-nitrobenzoic acid span several sectors:

  • It serves as an intermediate in the production of dyes and pigments, where its chromophoric properties contribute to color development. The nitro and hydroxyl groups can participate in various reactions to create diverse chromophores for textile, paper, and polymer coloration .

  • The compound functions as a building block in the synthesis of agrochemicals, leveraging its reactive functional groups for creating compounds with specific biological activities relevant to crop protection and agricultural productivity .

  • Its unique structure makes it valuable in the development of specialty chemicals where precise placement of functional groups is required for targeted properties and applications.

Environmental Applications

In environmental science and monitoring:

  • 3-Hydroxy-4-nitrobenzoic acid is utilized in assessing water quality, helping to detect pollutants and evaluate the effectiveness of treatment processes. Its chemical properties make it suitable for certain analytical procedures used in environmental monitoring .

  • The compound may serve as a model substance for studying the environmental fate and behavior of aromatic compounds containing nitro and hydroxyl functionalities, contributing to our understanding of the persistence and transformation of similar compounds in natural systems.

Physical StateStorage TemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

Additionally, storage under an inert atmosphere at room temperature is recommended to prevent oxidation or degradation due to atmospheric oxygen or moisture .

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